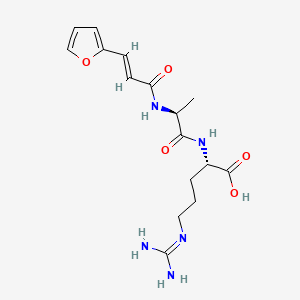

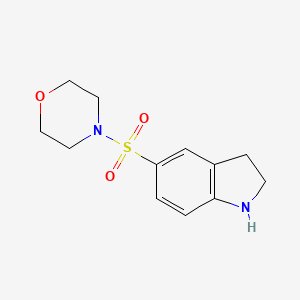

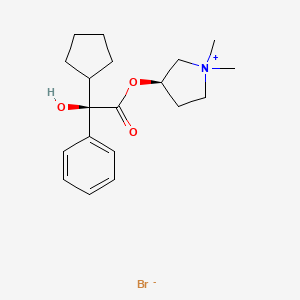

5-(Morpholin-4-ylsulfonyl)indoline

Overview

Description

5-(Morpholin-4-ylsulfonyl)indoline, also known as 5-MSI, is a synthetic organic compound belonging to the morpholine family of compounds. It is a versatile compound that has been used in a wide range of laboratory experiments and scientific research applications. In

Scientific Research Applications

Anticancer Activity in Osteosarcoma and Kidney Cells Indoline derivatives, including those related to 5-(Morpholin-4-ylsulfonyl)indoline, have shown promise in the development of anticancer drugs. A study by Doan et al. (2016) synthesized novel indoline and morpholine derivatives, revealing that indoline compounds generally produced higher cytotoxic effects in osteosarcoma cells compared to morpholine derivatives.

Inhibition of Breast Cancer Cells Research by Gaur et al. (2022) synthesized novel indole-based sulfonohydrazide derivatives containing the morpholine ring. These compounds were tested against breast cancer cell lines, with some showing promising inhibition and selectivity in targeting cancer cells.

Potential in Treating Mental Health Disorders A study by Zajdel et al. (2016) designed N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives as 5-HT6 receptor antagonists. These compounds demonstrated pro-cognitive and antidepressant-like properties, suggesting potential applications in mental health treatment.

Application in Pain Management Dravyakar et al. (2019) investigated 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives for their potential in pain management. These compounds displayed significant anti-inflammatory and analgesic activity, indicating their potential as lead molecules for therapy in pain management (Dravyakar et al., 2019).

Antibacterial Properties Aziz‐ur‐Rehman et al. (2015) synthesized novel 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides showing good antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2015).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which include 5-(morpholin-4-ylsulfonyl)indoline, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for developing new therapeutic agents .

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets, leading to various changes at the molecular and cellular levels .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . These interactions can lead to downstream effects that contribute to their therapeutic potential .

Pharmacokinetics

The indoline structure is known to be present in many natural products and drugs, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

The properties of indole derivatives suggest that they may be influenced by various factors, including ph, temperature, and the presence of other molecules .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be used. Adequate ventilation should be ensured, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which include 5-(Morpholin-4-ylsulfonyl)indoline, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been found to have a broad spectrum of biological activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Molecular Mechanism

A study on the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines, a related compound, suggests that the reaction mechanism includes the formation of intermediate triazenes, triazolines, 1-arylsulfonyltriazoles, and rearrangement of the latter into thiadiazoles .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. Indole, a related compound, is involved in several metabolic pathways. Indole is produced by the metabolism of tryptophan, an essential amino acid derived entirely from the diet .

properties

IUPAC Name |

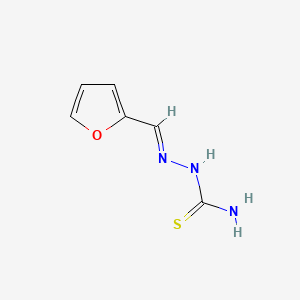

4-(2,3-dihydro-1H-indol-5-ylsulfonyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c15-18(16,14-5-7-17-8-6-14)11-1-2-12-10(9-11)3-4-13-12/h1-2,9,13H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVUZORSHCTUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424550 | |

| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57256585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

874594-02-2 | |

| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)